Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds characterized by a pyrimidine ring fused to a thiophene ring. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The presence of the 4-bromophenyl substituent at the 6th position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold can potentially modulate its physicochemical properties and biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
Condensation Reactions: Starting from appropriately substituted 3-aminothiophene-2-carboxylates and reacting them with various reagents like formamide [], lactams [], or chloroformamidine hydrochloride [, ].
Cyclization Reactions: Utilizing substituted thiophene derivatives and constructing the pyrimidine ring through reactions with reagents like ethyl chloroacetate [] or hydrazine hydrate [].
Cross-Coupling Reactions: Employing palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce substituents at various positions on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold [].
Adapting these strategies to incorporate a 4-bromophenyl substituent at the 6th position could potentially lead to the synthesis of 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Molecular Structure Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones are planar molecules with potential for hydrogen bond acceptors and donors, influencing their interactions with biological targets. [, , , , , , , ] The 4-bromophenyl group in 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one might influence its conformation and overall molecular shape. Understanding the precise spatial arrangement of this compound would require techniques like X-ray crystallography or computational modeling.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: Utilizing the electrophilic nature of the thienopyrimidine core to install various groups, including amines, at position 4. []
Palladium-Catalyzed Coupling Reactions: Employing reactions like Suzuki-Miyaura and Sonogashira couplings to install aryl or alkynyl substituents, respectively, at various positions on the scaffold. [, ]
Alkylation Reactions: Introducing alkyl groups at the N3 position to modify the compound's lipophilicity and potentially enhance its pharmacokinetic properties. []
Investigating the reactivity of 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one in similar reactions could unveil new derivatives and valuable structure-activity relationship data. [, , ]
Mechanism of Action
Melanin-Concentrating Hormone Receptor 1 (MCHR1): Some thieno[3,2-d]pyrimidin-4(3H)-ones act as MCHR1 antagonists, potentially influencing energy homeostasis and offering therapeutic potential for obesity. [, ]
Phosphodiesterase 7 (PDE7): Certain derivatives exhibit potent and selective inhibition of PDE7, an enzyme involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. [, ]
Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases: Benzothienopyrimidinones, structurally similar to thieno[3,2-d]pyrimidin-4(3H)-ones, demonstrate potent inhibition of PIM kinases, which are implicated in various cancers. []
Further investigations are crucial to elucidate the specific biological target(s) of 6-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one and understand its potential therapeutic applications. [, , , , ]
Applications
Medicinal Chemistry: As a potential lead compound for developing novel therapeutics targeting MCHR1, PDE7, PIM kinases, or other yet-to-be-identified biological targets. [, , , , ]
Compound Description: This compound class represents a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. These antagonists were developed based on the putative binding mode of an existing MCH antagonist. Research suggests these compounds have potential as anti-obesity agents due to their favorable pharmacokinetic profiles and observed weight loss effects in rodent models. []
Relevance: This compound class shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. The primary structural difference lies in the substituent at the 6-position of the pyrimidine ring. While 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group, this compound class features various 4-chlorophenyl substitutions at the same position. This similarity in the core structure and the presence of halogenated phenyl substituents at the 6-position highlight their close structural relationship. []
2-Methyl-8-nitroquinazolin-4(3H)-one
Compound Description: This compound was identified as a hit compound for Clostridium difficile inhibition through in vitro screening. It demonstrated moderate potency against two pathogenic C. difficile strains. []
Relevance: Though structurally distinct from 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, 2-methyl-8-nitroquinazolin-4(3H)-one serves as a precursor to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. Optimization efforts based on this compound led to the development of more potent and selective C. difficile inhibitors containing the thieno[3,2-d]pyrimidin-4(3H)-one core, directly relevant to the structure of 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. []
Compound Description: This compound emerged as a lead compound during the optimization of 2-methyl-8-nitroquinazolin-4(3H)-one for Clostridium difficile inhibition. It exhibited improved potency, selectivity over normal gut microflora, low cytotoxicity against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid. []
Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. Further structural similarities include the presence of a small alkyl substituent at the 2-position and a nitro group on the thiophene ring. While 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group at the 6-position, 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one lacks any substitution at that position. Despite this difference, the shared core structure and similarities in substitution patterns highlight their significant structural relationship. []
Compound Description: This class of compounds represents potent and selective phosphodiesterase 7 (PDE7) inhibitors. Modifications at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold led to the identification of a lead compound with desirable potency and selectivity for PDE7 inhibition. []
Relevance: This compound class shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. The presence of a cyclopentylamino group at the 2-position, a common feature in this class, highlights their structural similarity. This shared core structure and specific substitution at the 2-position emphasize their close relationship, despite the variation at the 6-position where 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group. []
Compound Description: This amuvatinib derivative exhibits selective toxicity towards glucose-starved tumor cells, suggesting its potential as an antineoplastic agent. It was found to inhibit mitochondrial membrane potential, aligning with the known dependence of glucose-starved cells on mitochondrial activity. []
Relevance: While structurally distinct from 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one, this compound features the thieno[3,2-d]pyrimidin-4-yl moiety as a key structural element. This shared substructure highlights a connection in their chemical space and suggests potential similarities in their physicochemical properties and potential biological activities. []
Gamhepathiopine (M1)
Compound Description: Gamhepathiopine is a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hydrochloride with multi-stage antiplasmodial activity. It targets both sexual and asexual stages of Plasmodium falciparum but suffers from limitations like poor microsomal stability, insufficient aqueous solubility, and low intestinal permeability. [, ]
Relevance: Gamhepathiopine shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. The presence of a tert-butylamino group at the 2-position in Gamhepathiopine represents another structural similarity. Although Gamhepathiopine lacks any substitution at the 6-position where 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has a 4-bromophenyl group, the shared core structure and the similar 2-position substitution underscore their close structural relationship. [, ]
Compound Description: This compound, derived from the optimization of Gamhepathiopine, demonstrates improved physicochemical properties, intestinal permeability, and microsomal stability while retaining good antiplasmodial activity against both erythrocytic and hepatic stages of Plasmodium. []
Relevance: This compound, like Gamhepathiopine, shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. While it possesses a more complex substitution pattern, the shared core structure and the presence of both tert-butyl and aryl substituents highlight its structural relationship with both Gamhepathiopine and 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.